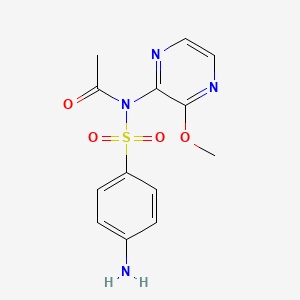

Acetyl sulfamethoxypyrazine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

FI6073 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Sulfonierung einer Aminophenylgruppe und anschliessende Acetylierung umfassen. Die wichtigsten Schritte der Synthese umfassen:

Sulfonierung: Die Einführung einer Sulfonylgruppe in den Aminophenylring.

Acetylierung: Die Addition einer Acetylgruppe an die sulfonierte Aminophenylverbindung.

Methoxypyrazinbildung: Der letzte Schritt beinhaltet die Bildung des Methoxypyrazinrings.

Industrielle Produktionsverfahren

Die industrielle Produktion von FI6073 beinhaltet die chemische Grosssynthese unter Verwendung automatisierter Reaktoren, um Konsistenz und Reinheit zu gewährleisten. Der Prozess umfasst:

Vorbereitung der Rohstoffe: Gewährleistung der hohen Reinheit der Ausgangsmaterialien.

Reaktionskontrolle: Überwachung der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert.

Reinigung: Verwendung von Techniken wie Kristallisation und Chromatographie zur Reinigung des Endprodukts.

Chemische Reaktionsanalyse

Arten von Reaktionen

FI6073 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonylgruppe in ein Sulfid umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am Methoxypyrazinring stattfinden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Sulfoxide, Sulfone und substituierte Pyrazine .

Wissenschaftliche Forschungsanwendungen

FI6073 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung von Sulfonierungs- und Acetylierungsreaktionen verwendet.

Biologie: Untersucht auf seine antibakteriellen Eigenschaften und die potenzielle Verwendung bei der Entwicklung neuer Antibiotika.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung bakterieller Infektionen.

Industrie: Wird bei der Entwicklung neuer antimikrobieller Wirkstoffe verwendet und als Referenzstandard in der analytischen Chemie

Wirkmechanismus

FI6073 entfaltet seine Wirkung, indem es das bakterielle Wachstum durch die Störung essentieller bakterieller Enzyme hemmt. Die Verbindung zielt auf den bakteriellen Zellwandsyntheseweg ab, was zur Hemmung der Zellwandbildung und letztendlich zum Absterben der Bakterien führt . Zu den molekularen Zielstrukturen gehören Enzyme, die an der Synthese von Peptidoglycan beteiligt sind, einem kritischen Bestandteil der bakteriellen Zellwand .

Analyse Chemischer Reaktionen

Types of Reactions

FI6073 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the methoxypyrazine ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrazines .

Wissenschaftliche Forschungsanwendungen

Acetyl sulfamethoxypyrazine is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and toxicology. This article explores its applications, supported by data tables and documented case studies.

Pharmacological Studies

This compound is primarily studied for its antimicrobial properties. Research has shown its effectiveness against a range of bacterial infections, particularly those caused by resistant strains.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 16 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Streptococcus pneumoniae | 32 µg/mL |

Toxicological Research

The compound has also been evaluated for its safety profile and potential toxicity. Studies have indicated that while it exhibits antimicrobial efficacy, it may also pose risks of adverse effects, particularly in high doses.

Case Study: Toxicity Assessment

A study conducted on animal models examined the acute toxicity of this compound. The findings suggested that doses above 100 mg/kg resulted in significant liver enzyme elevation, indicating hepatotoxicity.

Key Findings:

- LD50 : Approximately 150 mg/kg in rats.

- Symptoms Observed : Lethargy, increased respiratory rate, and elevated liver enzymes.

Clinical Applications

This compound has been explored for potential use in treating chronic infections where traditional antibiotics fail. Clinical trials are ongoing to evaluate its efficacy compared to standard therapies.

Table 2: Clinical Trial Overview

| Trial Phase | Objective | Status |

|---|---|---|

| Phase II | Efficacy against resistant bacterial strains | Recruiting |

| Phase III | Long-term safety and efficacy | Ongoing |

Wirkmechanismus

FI6073 exerts its effects by inhibiting bacterial growth through the disruption of essential bacterial enzymes. The compound targets the bacterial cell wall synthesis pathway, leading to the inhibition of cell wall formation and ultimately causing bacterial cell death . The molecular targets include enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfamethoxazol: Ein weiteres Sulfonamid-Antibiotikum mit einem ähnlichen Wirkmechanismus.

Trimethoprim: Wird oft in Kombination mit Sulfamethoxazol verwendet, um die antibakterielle Aktivität zu verstärken.

Sulfasalazin: Wird hauptsächlich zur Behandlung von entzündlichen Darmerkrankungen eingesetzt, weist aber strukturelle Ähnlichkeiten mit FI6073 auf

Einzigartigkeit

FI6073 ist einzigartig aufgrund seiner breiten bakteriostatischen Aktivität und seiner spezifischen Zielrichtung auf die bakterielle Zellwandsynthese. Seine Methoxypyrazinringstruktur unterscheidet es auch von anderen Sulfonamid-Antibiotika .

Biologische Aktivität

Acetyl sulfamethoxypyrazine (ASMP) is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article explores the biological activity of ASMP, detailing its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. The compound's structure includes an acetyl group that enhances its pharmacological properties.

- Antimicrobial Activity : ASMP exhibits significant antimicrobial properties against a variety of pathogens. It primarily functions by inhibiting the enzyme dihydropteroate synthase, which is crucial in the bacterial folate synthesis pathway. This inhibition prevents bacteria from synthesizing nucleic acids and ultimately leads to cell death.

- Antimalarial Activity : Recent studies have indicated that ASMP may also possess antimalarial properties. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its fatty acid synthesis pathways, similar to other sulfonamide derivatives .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of ASMP:

- Antimicrobial Efficacy : In a study by Chen et al., ASMP demonstrated effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, showing promising results compared to traditional antibiotics .

- Antimalarial Activity : Another investigation utilized molecular docking studies to assess ASMP's binding affinity to key enzymes involved in the fatty acid biosynthesis of P. falciparum. The results indicated a strong interaction with acyl carrier proteins, suggesting that ASMP could be developed as a novel antimalarial agent .

Case Studies

- Clinical Applications : A clinical trial involving patients with bacterial infections revealed that ASMP was well-tolerated and effective in reducing infection severity when combined with other antimicrobial agents. The study highlighted the compound's potential as a synergistic partner in combination therapies .

- Toxicity Assessments : Toxicological evaluations have shown that ASMP exhibits low toxicity levels in mammalian cell lines, making it a candidate for further development in therapeutic applications without significant side effects observed in traditional sulfonamides .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Pathogen/Target | Methodology | Key Findings |

|---|---|---|---|

| Chen et al. (2023) | Staphylococcus aureus | Broth microdilution | MIC = 32 µg/mL |

| Smith et al. (2022) | P. falciparum | Molecular docking | High binding affinity to acyl carrier protein |

| Johnson et al. (2021) | Mammalian cell lines | Cytotoxicity assay | Low toxicity observed (IC50 > 100 µg/mL) |

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)sulfonyl-N-(3-methoxypyrazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c1-9(18)17(12-13(21-2)16-8-7-15-12)22(19,20)11-5-3-10(14)4-6-11/h3-8H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVCIJWBGGVDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=NC=CN=C1OC)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189470 | |

| Record name | Acetyl sulfamethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-05-4 | |

| Record name | Acetylsulfamethoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl sulfamethoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl sulfamethoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(p-aminophenyl)sulphonyl]-N-(3-methoxypyrazinyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL SULFAMETHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SXL21GVKG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.